molecular formula C15H11N3O B083600 2-(2-Pyridylazo)-1-naphthol CAS No. 10335-31-6

2-(2-Pyridylazo)-1-naphthol

Cat. No. B083600
CAS RN: 10335-31-6
M. Wt: 249.27 g/mol
InChI Key: BGEKLQCZIWJPKS-GHRIWEEISA-N
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Description

2-(2-Pyridylazo)-1-naphthol (PAN) is an orange-colored dye. It can form chelates with metal ions, which makes it a valuable indicator in complexometric titrations .


Synthesis Analysis

PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements like arsenic, chromium, cobalt, copper, cadmium, manganese, zinc, and zirconium . In one study, MCM-48 nanoporous silica was functionalized with PAN and utilized as an adsorbent for simultaneous separation of ultra-trace amounts of cadmium, copper, nickel, and lead ions . In another study, a new ion-selective imprinted polymer based on poly(methacrylic acid) loaded with PAN has been synthesized .


Molecular Structure Analysis

PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements like arsenic, chromium, cobalt, copper, cadmium, manganese, zinc, and zirconium .


Chemical Reactions Analysis

The kinetics of the reactions of PAN with the ions of nickel(II), copper(II), and zinc(II) have been studied . PAN is also used as a reagent for the extraction and spectrophotometric determination of many transition metal elements . In addition, it has been used in assays for the determination of manganese .


Physical And Chemical Properties Analysis

PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements . More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) for PAN .

Scientific Research Applications

  • Chromatography and Metal Detection : 2-(2-Pyridylazo)-1-naphthol has been used in liquid chromatography for the extraction and concentration of metals like palladium, copper, cobalt, and nickel, and for determining microamounts of palladium in aqueous solutions (Nikitin et al., 1987).

  • Tracing Uranium : This compound reacts with uranium to form a deep red precipitate, allowing for the spectrophotometric determination of trace amounts of uranium (Cheng, 1958).

  • Rare Earth Metal Detection : It can sensitively react with rare earth metals, forming a deep red precipitate extractable with ether. This enables the determination of traces of these metals in the presence of other elements (Shibata, 1963).

  • Pre-concentration of Heavy Metals : The compound has been used in various pre-concentration techniques, influencing optimum experimental parameters in methods like co-precipitation and solid phase extraction (Laskar et al., 2016).

  • Spectrophotometric Reagent : It serves as a spectrophotometric reagent for metals, forming colored complexes. Studies include its use for the determination of nickel and avoiding interferences from other metals (Ohshita et al., 1982).

  • Chemosensor for Aluminium Detection : As a chemosensor, it has shown high affinity for aluminium ions, with applications in fluorescence spectroscopy (Gupta et al., 2015).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS) for PAN, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Considering the economic benefits and environmental pollution, it is of great significance to recover rare earth elements from wastewater using PAN . In addition, the interaction between zinc and PAN has been studied, which has significant implications for the interaction between these essential elements .

properties

IUPAC Name

2-(pyridin-2-yldiazenyl)naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-12-6-2-1-5-11(12)8-9-13(15)17-18-14-7-3-4-10-16-14/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWJRBBUVAQOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridylazo)-1-naphthol

CAS RN

10335-31-6
Record name 2-(2-Pyridylazo)-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
TJ Sands, TJ Cardwell, RW Cattrall, JR Farrell… - Sensors and Actuators B …, 2002 - Elsevier
A new optical chemical sensor based on the recently synthesized azo dye, 4-decyloxy-2-(2-pyridylazo)-1-naphthol (DPAN), immobilised in Nafion membranes is reported. The sensing …
Number of citations: 48 www.sciencedirect.com
RL Reeves, GS Calabrese, SA Harkaway - Inorganic Chemistry, 1983 - ACS Publications
The chelation kinetics and equilibria with two-PAN dyes were studied in several amine buffers and in noncomplexing zwitterionic buffers in the pH range of 4-10.3 at nickel …
Number of citations: 25 pubs.acs.org
RG Anderson, G Nickless - Analyst, 1968 - pubs.rsc.org
The preparation, from 2-hydrazinopyridine and the respective 1,2-naphthaquinones, of 2-(2-pyridylazo)-1-naphthol (α-PAN) and its derivatives containing sulphonic acid groups in …
Number of citations: 44 pubs.rsc.org
GR Amiet, JR Farrell, PJ Iles… - Australian Journal of …, 2001 - CSIRO Publishing
A new ionophore, 4-decyloxy-2-(2-pyridylazo)-1-naphthol (lipophilized iso-PAN), has been synthesized. The ionophore has been immobilized in a poly(vinyl chloride) (PVC) membrane …
Number of citations: 14 www.publish.csiro.au
P Voznica, J Havel, L Sommer - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
The complex equilibria of gallium, indium and thallium(III) with analytically important 2-(2-pyridylazo)-1-naphthol-4-sulphonate were studied spectrophotometrically using graphical …
Number of citations: 48 cccc.uochb.cas.cz
ME Long, PJ Trotter - Applied Spectroscopy, 1981 - journals.sagepub.com
Metallized pyridyl azonaphthol dyes show a well-resolved vibronic manifold in the absorption spectra of their main hue band. The vibrations and groups causing this vibronic activity …
Number of citations: 9 journals.sagepub.com
H Yamada, K Teranishi, H Niwa, Y Shigematsu… - Analytical …, 1997 - jstage.jst.go.jp
The extraction of copper (II) with 2-(2-pyridylazo)-1-naphthol-4-sulfonic acid and tetrabutylammonium ion using the octane/1-octanol mixed solvent was carried out at 25 C. The …
Number of citations: 5 www.jstage.jst.go.jp
K Ohshita, H Wada, G Nakagawa - Analytica Chimica Acta, 1982 - Elsevier
Three sulfonated 1-(2-pyridylazo)-2-naphthols and six sulfonated 2-(2-pyridylazo)-1-naphthols were synthesized, and their application to the spectrophotometric determination of metals …
Number of citations: 36 www.sciencedirect.com
H NIwA, T Yasui, A YucHI, H Yamada, H Wada - Analytical sciences, 1997 - jstage.jst.go.jp
Heterocyclic azo compounds have been widely used as metal indicators and spectrophotometric reagents. Especially the compounds having an o-hydroxy group form stable chelates …
Number of citations: 2 www.jstage.jst.go.jp
K MOCHIZUKI, M FUJIMOTO - Chemistry Letters - jlc.jst.go.jp
Synthesis of Co (II) complexes. 1) Free acid form of a-PAN (1.0 g) and ascorbic acid (1.0 g) were completely dissolved in ethanol (500 cm) by heating under nitrogen atmosphere. To the …
Number of citations: 0 jlc.jst.go.jp

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